N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine
Description
N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine is a halogenated quinoline derivative characterized by a bicyclic aromatic structure with fluorine and iodine substituents at positions 6 and 8, respectively, and an ethyl group at the N4 position of the diamine moiety. Its molecular formula is C₁₁H₁₁FIN₃, with a calculated molecular weight of 347.13 g/mol. The ethyl group at N4 may improve metabolic stability and lipophilicity compared to non-alkylated analogs, though this requires empirical validation.
Properties
Molecular Formula |
C11H11FIN3 |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
4-N-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11FIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
NUKTWDVRFKRFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Reduction of the nitro group to an amine.
Halogenation: Introduction of the fluoro and iodo groups.
Alkylation: Introduction of the ethyl group at the N4 position.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents like iodine and fluorine sources for halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro or other oxidized forms.
Reduction: Reduction of the quinoline ring or halogen groups.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of quinoline derivatives.
Scientific Research Applications
N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine with structurally or functionally related compounds, emphasizing molecular features, synthesis, and biological activity:
Key Comparative Insights:
This modification could improve pharmacokinetics compared to non-alkylated analogs .
Synthesis Complexity: The synthesis of quinoline derivatives like the target compound likely involves halogenation and diamine formation steps, paralleling methods for 8-fluoro-6-iodoquinoline-3,4-diamine .
Biological Activity: While ICI and IC2 exhibit confirmed DNA intercalation, the target compound’s activity remains theoretical. Its planar quinoline core and halogen substituents align with intercalator design principles, but the bulky N4-ethyl group could sterically hinder DNA binding .
Stability Considerations: Benzene-1,2-diamines () are notoriously unstable, but the quinoline scaffold and N4-alkylation may confer greater stability, enabling downstream applications without rapid degradation .
Biological Activity
N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline core with specific substituents that enhance its biological activity. The presence of halogens (fluorine and iodine) and an ethyl group at the N4 position contributes to its reactivity and interaction with biological targets.
Molecular Formula
- C : 11
- H : 10
- F : 1
- I : 1
- N : 3
Antimicrobial Activity
Quinoline derivatives are well-documented for their antimicrobial properties , particularly against bacteria and fungi. The halogen substituents in this compound may enhance its efficacy against various pathogens. Studies have shown that compounds with similar structures exhibit significant antibacterial activity, making this compound a candidate for further exploration in drug development.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| Similar Quinoline Derivative | Antifungal | C. albicans |
Enzyme Inhibition
This compound may exhibit enzyme inhibition properties, particularly against enzymes involved in critical biological pathways. Quinoline derivatives have been noted to inhibit various kinases, which are vital in cancer progression and inflammatory responses. For instance, some studies have highlighted the potential of quinolines as inhibitors of p38 MAP kinase, which plays a crucial role in cytokine production.
| Enzyme | Inhibition Type | Potential Application |
|---|---|---|
| p38 MAP kinase | Competitive inhibition | Treatment of autoimmune diseases |
| Other Kinases | Various inhibition mechanisms | Cancer therapeutics |
Case Studies
Several case studies have explored the biological activity of quinoline derivatives similar to this compound:
- Anti-Malarial Activity : A study evaluated various quinoline derivatives for their efficacy against chloroquine-resistant malaria strains. N4-Ethyl derivatives showed promise in reversing resistance mechanisms.
- Cancer Research : Research involving quinoline-based compounds indicated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Inflammatory Diseases : In vivo studies demonstrated that certain quinoline derivatives could significantly reduce inflammation markers in arthritis models by inhibiting p38 MAP kinase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
